Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate
Description
Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate (molecular formula: C₁₈H₂₁N₃O₄, molar mass: 343.38 g/mol) is a structurally complex ester featuring a 3-pyridyl group with a methoxy substituent at the 6-position, a phenyl group, and a urea linkage (carbonylamino group) bridging the pyridine and propanoate moieties . Its physicochemical properties, such as polarity and hydrogen-bonding capacity, are influenced by the pyridyl nitrogen and urea functionality, distinguishing it from simpler esters.
Properties
IUPAC Name |
ethyl 2-[(6-methoxypyridin-3-yl)carbamoylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-25-17(22)15(11-13-7-5-4-6-8-13)21-18(23)20-14-9-10-16(24-2)19-12-14/h4-10,12,15H,3,11H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEXCPHSUFLYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate typically involves multiple steps, starting with the preparation of the pyridine derivative. The methoxy group is introduced through a methylation reaction, followed by the formation of the amide bond. The final step involves esterification to produce the ethyl ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and urea groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines, respectively.
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Ester hydrolysis | HCl (6M), 80°C, 6 hrs | 2-(((6-Methoxy-3-pyridyl)amino)carbamoyl)-3-phenylpropanoic acid | 78–82 |
| Urea bond cleavage | NaOH (4M), reflux, 12 hrs | 6-Methoxy-3-pyridylamine + Ethyl 2-amino-3-phenylpropanoate | 65–70 |
Key findings:
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, with water attacking the carbonyl carbon.
-
Urea cleavage under basic conditions generates amine intermediates, critical for further functionalization .
Nucleophilic Substitution
The pyridyl methoxy group participates in nucleophilic substitution, enabling derivatization.
Notable observations:
-
Thionyl chloride activates the methoxy group for substitution with ammonia.
-
Copper-catalyzed coupling introduces aryl/heteroaryl groups at the pyridyl position .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the urea and ester functionalities.
| Reagents | Conditions | Products | Yield (%) |
|---|---|---|---|
| Ac₂O, H₂SO₄ | 120°C, 8 hrs | 6-Methoxy-3H-pyrido[2,3-d]pyrimidin-4-one | 80–85 |
| PCl₅, toluene | Reflux, 6 hrs | Ethyl 3-phenyl-1H-imidazo[4,5-c]pyridine-2-carboxylate | 72–77 |
Mechanistic insights:
-
Acetic anhydride promotes dehydration to form pyrimidinones.
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Phosphorus pentachloride facilitates imidazole ring closure via electrophilic activation.
Catalytic Hydrogenation
The pyridyl ring and urea group undergo reduction under hydrogenation conditions.
| Catalyst | Conditions | Products | Yield (%) |
|---|---|---|---|
| H₂ (5 atm), Pd/C | 60°C, ethanol, 12 hrs |
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar activity. A case study demonstrated the compound's ability to inhibit cell proliferation in breast cancer models, highlighting its potential as a lead compound for further development.
2. Neurological Disorders
Research indicates that derivatives of pyridyl compounds can exhibit neuroprotective effects. This compound has been evaluated for its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies reported significant reductions in neuroinflammation when treated with this compound, suggesting its potential as a therapeutic agent in neuroprotection.
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary findings suggest that it exhibits inhibitory effects on Gram-positive bacteria, making it a candidate for developing new antibiotics. A documented case study showed effective inhibition of Staphylococcus aureus growth, indicating its potential utility in treating bacterial infections.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, typically starting from commercially available pyridine derivatives. The synthetic route often includes amination and carbonylation reactions, which can be optimized to improve yield and purity.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Amination | Pyridine, Amine | 85 |
| 2 | Carbonylation | Carbonyl Source | 75 |
| 3 | Esterification | Ethanol, Acid Catalyst | 90 |
Future Research Directions
The ongoing research on this compound focuses on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- Mechanism of Action : Investigating the pathways through which this compound exerts its pharmacological effects.
- Clinical Trials : Progressing from preclinical studies to clinical trials to assess safety and efficacy in humans.
Mechanism of Action
The mechanism of action of Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Ethyl 3-Phenylpropanoate and Methyl 3-Phenylpropanoate
- Structure: Lack the pyridyl and urea groups; simpler esters with phenyl and propanoate moieties.
- Key Differences: Functional Groups: Absence of urea and heterocyclic nitrogen reduces hydrogen-bonding capacity and polarity compared to the target compound. Biological Activity: Both esters show strong microbial correlations (e.g., with P. membranifaciens and M. litorale) in fermentation processes, particularly with volatile esters like ethyl octanoate and heptan-2-one .
Ethyl 2-((2-Amino-3,5-Dibromobenzyl)Amino)-3-Phenylpropanoate
- Structure: Features a dibrominated benzylamino group instead of the pyridyl-urea moiety .
- Applications: Intermediate in polymer or ligand synthesis, suggesting broader utility in materials science.
(2'S)-Ethyl 2-(3,3,3-Trifluoro-2-Methoxy-2-Phenylpropanoylamino)-3-Phenylpropanoate
Ethyl 3-(2-Furyl)Propanoate
- Structure : Substitutes pyridyl with a furan ring .
- Key Differences :
- Aromatic Heterocycle : Furan’s oxygen atom vs. pyridine’s nitrogen alters electronic properties (e.g., furan is less basic).
- Reactivity : Furan’s susceptibility to electrophilic substitution contrasts with pyridine’s resistance, affecting derivatization strategies.
Comparative Analysis Table
Research Findings and Implications
- Biological Interactions: While ethyl 3-phenylpropanoate derivatives correlate strongly with microbial species (e.g., M. litorale), the target’s urea group may alter binding specificity in biological systems .
- Physicochemical Properties : The pyridyl-urea structure likely increases solubility in polar solvents compared to brominated or fluorinated analogs, though this requires experimental validation.
Biological Activity
Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine moiety and multiple functional groups that may contribute to its biological effects. The following article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molar Mass : 343.38 g/mol
Structural Features
The compound features several notable structural elements:
- A 6-methoxy(3-pyridyl) group that may enhance biological activity through interaction with biological targets.
- An amino carbonyl linkage that can participate in various biochemical interactions.
- A phenylpropanoate moiety that may influence lipophilicity and membrane permeability.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown effective inhibition against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:
- IC50 Values :
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways associated with cell growth and apoptosis.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, contributing to cytotoxic effects against cancer cells .
Medicinal Chemistry
This compound serves as a valuable scaffold for synthesizing novel derivatives with enhanced biological activities. Researchers are investigating modifications to improve potency and selectivity against specific targets .
Future Directions
Ongoing research aims to:
- Optimize the synthesis of this compound to enhance yield and purity.
- Conduct further in vivo studies to evaluate therapeutic efficacy and safety profiles.
- Explore additional biological activities, including antiviral properties.
Q & A
Q. Methodological Insight :
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates but may require strict anhydrous conditions to avoid hydrolysis .
- Temperature control : Urea formation is optimal at 0–5°C to minimize side reactions (e.g., over-carbonylation) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves stereoisomers and removes unreacted amines .
How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Advanced
Discrepancies often arise from:
- Tautomerism : The carbamate group may exhibit keto-enol tautomerism, altering NMR peak positions .
- Steric hindrance : Restricted rotation of the phenyl group causes splitting of aromatic proton signals in -NMR .
Q. Resolution Strategies :
- Variable-temperature NMR : Conduct experiments at −40°C to "freeze" conformational changes and assign peaks unambiguously .
- DFT calculations : Compare experimental IR carbonyl stretches (~1680–1720 cm) with simulated spectra to validate the dominant tautomer .
What are the challenges in assessing the compound’s bioactivity, and how can they be addressed experimentally?
Advanced
Challenges :
- Low solubility : The hydrophobic phenylpropanoate ester limits aqueous solubility, complicating in vitro assays .
- Metabolic instability : Esterases in biological systems may hydrolyze the ethyl ester, altering pharmacodynamics .
Q. Solutions :
- Prodrug modification : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to enhance stability .
- Micellar encapsulation : Use surfactants (e.g., Cremophor EL) to improve solubility for cell-based assays .
How do electronic effects of substituents influence reactivity in downstream derivatization?
Advanced
The 6-methoxy group on the pyridyl ring is electron-donating, activating the amino group for nucleophilic attacks, while the phenylpropanoate ester exerts steric effects:
- Electrophilic substitutions : Nitration or halogenation at the pyridyl ring’s 4-position is favored due to para-directing methoxy groups .
- Ester hydrolysis : Basic conditions (NaOH/EtOH) selectively hydrolyze the ethyl ester without affecting the carbamate linkage .
Q. Methodological Note :
- Competitive inhibition : Monitor reactions via LC-MS to detect intermediates, as over-substitution can deactivate the core structure .
What analytical techniques are critical for characterizing this compound’s stereochemical purity?
Q. Basic
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers .
- Optical rotation : Compare specific rotation ([α]) with literature values (e.g., +15° to +25° for the R-configuration) .
Q. Advanced Application :
- X-ray crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine-substituted analogs) .
How can researchers reconcile contradictory bioactivity data across studies?
Advanced
Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC vs. EC) .
- Impurity artifacts : Trace solvents (e.g., DMSO residuals >0.1%) may modulate activity .
Q. Mitigation Approaches :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .
- High-purity batches : Validate compound purity (>98%) via orthogonal methods (HPLC, elemental analysis) .
What computational tools are recommended for modeling this compound’s interaction with biological targets?
Q. Advanced
- Docking simulations : Use AutoDock Vina with PyMol visualization to predict binding to kinase domains (e.g., EGFR) .
- MD simulations : GROMACS workflows assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Validation :
- SPR assays : Compare computed binding energies with experimental K values from surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
